SABA1

Description

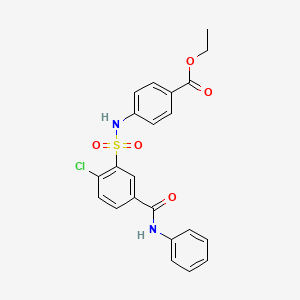

The exact mass of the compound ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate is 458.0703206 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5S/c1-2-30-22(27)15-8-11-18(12-9-15)25-31(28,29)20-14-16(10-13-19(20)23)21(26)24-17-6-4-3-5-7-17/h3-14,25H,2H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDQWAPYDBBYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SABA1 as a Biotin Carboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), a novel antibacterial agent that targets the biotin carboxylase (BC) component of the acetyl-CoA carboxylase (ACC) complex. The ACC complex is essential for fatty acid biosynthesis in bacteria, making it a validated target for new antimicrobial agents. This compound exhibits a unique, atypical mechanism of inhibition, binding to the biotin-binding site of BC in an ADP-dependent manner. This guide consolidates the current knowledge on this compound, presenting its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS) pathway presents an attractive target for new antibiotics because it is essential for bacterial survival and is distinct from the corresponding pathway in humans.

Acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis, is a particularly promising target. In most bacteria, ACC is a multi-subunit complex, one component of which is biotin carboxylase (BC). BC catalyzes the ATP-dependent carboxylation of biotin. This compound has been identified as a potent inhibitor of bacterial BC, demonstrating activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals working on or interested in this compound and other inhibitors of bacterial fatty acid synthesis.

Mechanism of Action

This compound inhibits biotin carboxylase through an atypical and highly specific mechanism. Unlike many other inhibitors of ATP-dependent enzymes that target the ATP-binding site, this compound binds to the biotin-binding site of BC.[2][3] A critical and unusual feature of this compound's inhibitory action is its dependence on the presence of adenosine diphosphate (ADP).

The kinetic mechanism of biotin carboxylase is ordered, with ATP binding prior to biotin. This compound does not bind effectively to the free enzyme or to the ATP-bound form. Instead, it binds to the ADP-bound form of the enzyme, effectively trapping it in an inactive state and preventing the subsequent binding of biotin. This ADP-dependent binding significantly enhances the inhibitory potency of this compound.

Kinetic studies have shown that this compound exhibits competitive inhibition with respect to ATP. This is not because it binds to the ATP site, but because its binding to the ADP-bound form of the enzyme prevents the catalytic cycle from proceeding, which manifests as competitive kinetics with respect to the initial substrate, ATP.

Quantitative Inhibition Data

The inhibitory activity of this compound against biotin carboxylase and the overall acetyl-CoA carboxylase complex has been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Target | Organism | Value | Reference |

| IC50 | Acetyl-CoA Carboxylase (ACC) | E. coli | ~4 µM | [1] |

| Parameter | Substrate Varied | Value | Reference |

| Kis | ATP | 242 ± 32 µM | |

| Kis | Biotin | 142.0 ± 12.3 µM |

Signaling Pathways and Experimental Workflows

Bacterial Fatty Acid Synthesis Pathway and this compound Inhibition

The following diagram illustrates the initial steps of the bacterial fatty acid synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Biotin Carboxylase by this compound in the Fatty Acid Synthesis Pathway.

Experimental Workflow for this compound Characterization

The characterization of this compound as a biotin carboxylase inhibitor typically follows a multi-step workflow, from initial screening to detailed kinetic analysis.

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Coupled Spectrophotometric Assay for Biotin Carboxylase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of biotin carboxylase by coupling the production of ADP to the oxidation of NADH.

Materials:

-

HEPES buffer (1 M, pH 7.5)

-

ATP solution (100 mM)

-

MgCl2 solution (1 M)

-

KHCO3 solution (1 M)

-

d-Biotin solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (100 mM)

-

NADH solution (20 mM)

-

Pyruvate kinase (PK) solution (e.g., 1000 units/mL)

-

Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

-

Purified biotin carboxylase enzyme

-

This compound stock solution (in DMSO)

-

DMSO (for control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix of the assay cocktail for the desired number of reactions. For a final volume of 200 µL per well, the final concentrations should be:

-

100 mM HEPES, pH 7.5

-

10 mM MgCl2

-

50 mM KHCO3

-

5 mM ATP

-

5 mM d-Biotin

-

2 mM PEP

-

0.2 mM NADH

-

10 units/mL PK

-

10 units/mL LDH

-

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound in DMSO. Ensure the final concentration of DMSO in the assay does not exceed 1-2% to avoid affecting enzyme activity. Prepare a DMSO-only control.

-

Set up the Reaction Plate:

-

To each well of the 96-well plate, add 190 µL of the assay cocktail.

-

Add 2 µL of the appropriate this compound dilution or DMSO control to each well.

-

Mix gently by pipetting.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding 8 µL of a suitable dilution of biotin carboxylase to each well.

-

Immediately place the plate in the microplate spectrophotometer.

-

-

Measure Absorbance:

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ADP production and thus to the biotin carboxylase activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each reaction.

-

Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

-

For kinetic analysis (determination of Kis), vary the concentration of one substrate (e.g., ATP or biotin) while keeping the other substrates and the inhibitor at fixed concentrations. Fit the data to the appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive).

-

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of the fatty acid composition of bacteria treated with this compound.

Materials:

-

Bacterial culture (e.g., P. aeruginosa, E. coli)

-

This compound

-

Growth medium (e.g., Luria-Bertani broth)

-

Centrifuge

-

Lyophilizer (optional)

-

Methanol

-

Chloroform

-

NaCl solution (0.9%)

-

BF3-methanol (14%) or other transesterification reagent

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable column (e.g., a polar capillary column)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Divide the culture into two flasks. To one, add this compound at a concentration known to inhibit growth (e.g., 2x MIC). To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control.

-

Continue to incubate the cultures for a defined period (e.g., one to two generation times).

-

-

Cell Harvesting and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with sterile saline to remove residual medium.

-

The cell pellet can be lyophilized for dry weight determination and storage.

-

-

Lipid Extraction:

-

Extract the total lipids from the bacterial cells using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.

-

Vortex thoroughly and incubate at room temperature with shaking.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), which will induce phase separation.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower chloroform phase and transfer it to a new tube.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the chloroform from the lipid extract under a stream of nitrogen.

-

Add BF3-methanol to the dried lipid residue.

-

Heat the sample at a specified temperature (e.g., 80-100°C) for a defined time (e.g., 10-60 minutes) to convert the fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with hexane.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract containing the FAMEs into the GC-MS system.

-

Use a temperature program that allows for the separation of the different FAMEs.

-

Identify the individual FAMEs by comparing their mass spectra and retention times with those of known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

-

-

Data Analysis:

-

Compare the fatty acid profiles of the this compound-treated and control samples.

-

Look for changes in the relative abundance of saturated, unsaturated, and branched-chain fatty acids.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new antibiotics targeting the essential fatty acid synthesis pathway in bacteria. Its unique ADP-dependent mechanism of action, targeting the biotin-binding site of biotin carboxylase, offers a potential advantage in terms of selectivity and overcoming existing resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

Future research should focus on several key areas:

-

In vivo efficacy: While this compound has shown promising in vitro activity, its efficacy in animal models of infection needs to be thoroughly evaluated.

-

Spectrum of activity: The activity of this compound against a broader range of clinically relevant pathogens, including multidrug-resistant strains, should be investigated.

-

Resistance mechanisms: Studies to identify and characterize potential mechanisms of resistance to this compound are crucial for predicting its long-term clinical utility.

-

Structural studies: High-resolution crystal structures of this compound in complex with the BC-ADP binary complex would provide invaluable insights for structure-based drug design and optimization.

-

Downstream effects: Further investigation into the specific changes in the bacterial fatty acid and lipid profiles upon this compound treatment will provide a more complete understanding of its cellular impact.

By addressing these questions, the scientific community can fully explore the therapeutic potential of this compound and the broader class of biotin carboxylase inhibitors in the fight against antibiotic resistance.

References

- 1. Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

The Chemical Architecture and Inhibitory Mechanism of SABA1: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Novel Antibacterial Agent Targeting Fatty Acid Synthesis

In the global effort to combat antimicrobial resistance, the identification of novel bacterial targets and the development of new chemical entities are paramount. SABA1, a sulfonamidobenzamide derivative, has emerged as a promising antibacterial agent with a unique mechanism of action against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties of this compound

This compound, with the IUPAC name ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate, possesses a distinct chemical scaffold that dictates its biological activity.[1] Its core structure is characterized by a sulfonamide linkage connecting a substituted benzoyl ring to a benzoate moiety.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 690681-65-3 |

| Molecular Formula | C22H19ClN2O5S |

| Molecular Weight | 458.91 g/mol |

| IUPAC Name | ethyl 4-((2-chloro-5-(phenylcarbamoyl)phenyl)sulfonamido)benzoate |

| SMILES Code | CCOC(C1=CC=C(C=C1)NS(=O)(C2=CC(C(NC3=CC=CC=C3)=O)=CC=C2Cl)=O)=O |

| InChI Key | LCDQWAPYDBBYCH-UHFFFAOYSA-N |

Mechanism of Action: Atypical Inhibition of Biotin Carboxylase

This compound exerts its antibacterial effect by targeting a crucial enzyme in bacterial fatty acid synthesis, acetyl-CoA carboxylase (ACC).[1][2][3] Specifically, this compound inhibits the biotin carboxylase (BC) subunit of ACC, which catalyzes the first, ATP-dependent half-reaction of ACC.

The inhibitory mechanism of this compound is notable for its atypical nature. Unlike many inhibitors that target the ATP-binding site, this compound binds to the biotin-binding site of the BC enzyme. Crucially, this binding occurs in the presence of ADP, suggesting a mechanism where this compound traps the enzyme in an ADP-bound state, thereby preventing the binding of biotin and halting the catalytic cycle.

Quantitative Analysis of this compound's Antibacterial Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against key bacterial strains.

Table 2: In Vitro Activity of this compound

| Parameter | Organism/Target | Value | Reference |

| IC50 | E. coli Acetyl-CoA Carboxylase (ACC) | ~4.0 µM | |

| MIC | Efflux compromised E. coli (ΔtolC::tet) | 0.45–0.9 µM | |

| Ki (vs ADP) | E. coli Biotin Carboxylase (BC) | 10.3 ± 0.1 µM | |

| Kis (vs ATP) | E. coli Acetyl-CoA Carboxylase (ACC) | 96.3 ± 31.6 µM | |

| Kii (vs ATP) | E. coli Acetyl-CoA Carboxylase (ACC) | 23.3 ± 4.4 µM |

Experimental Protocols

To facilitate further research and validation, this section outlines the detailed methodologies for key experiments used to characterize this compound.

Biotin Carboxylase (BC) Inhibition Assay

This assay determines the inhibitory effect of this compound on the isolated biotin carboxylase enzyme.

Principle: The activity of BC is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified Biotin Carboxylase (BC) enzyme

-

This compound (dissolved in DMSO)

-

ATP

-

Biotin

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, biotin, PEP, NADH, PK, and LDH in a microplate well.

-

Add varying concentrations of this compound to the wells. Include a DMSO control (0 µM this compound).

-

Initiate the reaction by adding the BC enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the initial velocity against the this compound concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Principle: A bacterial culture is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

-

Efflux compromised E. coli strain (e.g., ΔtolC)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

Conclusion and Future Directions

This compound represents a significant advancement in the discovery of novel antibacterial agents. Its unique mechanism of targeting the biotin-binding site of biotin carboxylase offers a potential avenue to circumvent existing resistance mechanisms. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical development. Future research should focus on optimizing the structure of this compound to enhance its efficacy and pharmacokinetic properties, as well as expanding the scope of its activity against a broader range of clinically relevant pathogens. The detailed experimental protocols provided herein are intended to empower researchers to build upon this promising foundation.

References

A Comprehensive Technical Guide to Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target in Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Given its pivotal role in lipid metabolism, ACC has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer. In mammals, two main isoforms of ACC exist, ACC1 and ACC2, which are encoded by distinct genes and exhibit different tissue distributions and functions. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. In contrast, ACC2 is associated with the outer mitochondrial membrane, primarily in oxidative tissues such as the heart and skeletal muscle. The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1][2][3]

This technical guide provides an in-depth overview of Acetyl-CoA Carboxylase, focusing on its enzymatic function, regulatory mechanisms, and its role as a drug target. It includes a compilation of quantitative data for various inhibitors, detailed experimental protocols for activity assays, and visualizations of key pathways and workflows.

Data Presentation: Inhibition of Acetyl-CoA Carboxylase

The development of small molecule inhibitors targeting ACC1 and ACC2 is a major focus of drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds against the human isoforms of the enzymes.

| Compound Name | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Notes | Reference(s) |

| Firsocostat (GS-0976, ND-630) | 2.1 | 6.1 | Reversible inhibitor. | [4][5] |

| MK-4074 | ~3 | ~3 | Potent, liver-specific dual inhibitor. | |

| ND-646 | 3.5 | 4.1 | Allosteric inhibitor that prevents ACC dimerization. | |

| PF-05175157 | 27 | 33 | Broad-spectrum inhibitor for human and rat ACC. | |

| PF-05221304 | 13 | 9 | Liver-targeted dual inhibitor. | |

| CP-640186 | 53 (rat) | 61 (rat) | Isozyme-nonselective inhibitor. | |

| A-908292 | >30,000 | 38 | Selective ACC2 inhibitor. | |

| ACC1 inhibitor Cpd 1 | 0.58 | >10,000 | Highly selective ACC1 inhibitor. | |

| 18-hydroxysempervirol | 14,410 | Not Reported | Natural product inhibitor. |

Enzymatic Mechanism and Regulation

ACC catalyzes the formation of malonyl-CoA in a two-step reaction mechanism, utilizing bicarbonate and ATP. The enzyme has three functional domains: a biotin carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain.

-

Biotin Carboxylation: In the BC domain, bicarbonate is activated by ATP and the resulting carboxyl group is transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain.

-

Carboxyl Transfer: The BCCP domain then translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred from biotin to acetyl-CoA, forming malonyl-CoA.

The regulation of ACC activity is complex, involving allosteric control and covalent modification. This tight regulation allows cells to control the balance between fatty acid synthesis and oxidation in response to their energetic state.

-

Allosteric Regulation: Citrate, a key intermediate in the citric acid cycle, acts as a potent allosteric activator of ACC. High levels of citrate signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC into an active filamentous form. Conversely, long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors, causing depolymerization of the enzyme.

-

Covalent Modification: ACC is a key target of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. When cellular AMP levels are high (indicating low energy), AMPK phosphorylates ACC, leading to its inactivation and a decrease in fatty acid synthesis. Hormones such as glucagon and epinephrine can also lead to the phosphorylation and inactivation of ACC via protein kinase A (PKA). Conversely, insulin promotes the dephosphorylation and activation of ACC.

Below is a diagram illustrating the key regulatory pathways of Acetyl-CoA Carboxylase.

Experimental Protocols

Several assay formats can be used to measure ACC activity and the potency of its inhibitors. The choice of method depends on the specific research needs, such as throughput, sensitivity, and available equipment.

Radiometric Assay

This is a classic and highly sensitive method for measuring ACC activity. It relies on the incorporation of radiolabeled bicarbonate into the product, malonyl-CoA.

Materials:

-

ACC enzyme (purified or in cell lysate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Acetyl-CoA

-

ATP

-

[¹⁴C]Sodium Bicarbonate

-

Test inhibitor compound (dissolved in a suitable solvent like DMSO)

-

Acid solution (e.g., 6 M HCl) to stop the reaction

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, ACC enzyme, acetyl-CoA, and ATP. Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for determining baseline activity.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding the acid solution. This also helps to remove unreacted [¹⁴C]bicarbonate as [¹⁴C]O₂ gas upon vortexing.

-

Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing the scintillation cocktail.

-

Quantification: Measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is directly proportional to the ACC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Spectrophotometric Coupled Enzyme Assay

This method provides a continuous, non-radioactive measurement of ACC activity by coupling the production of ADP to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

ACC enzyme

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.8, 5 mM MgCl2)

-

Acetyl-CoA

-

ATP

-

Potassium Bicarbonate (KHCO₃)

-

NADPH

-

Coupling enzymes: Pyruvate kinase (PK) and L-Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

Test inhibitor compound

-

UV-Vis spectrophotometer

Protocol:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, KHCO₃, NADPH, PEP, PK, and LDH.

-

Add Inhibitor: Add the test inhibitor at various concentrations to the cuvette. Include a vehicle control.

-

Pre-incubation: Add the ACC enzyme to the mixture and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding acetyl-CoA.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the rate of ADP production, and thus to ACC activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition and IC50 values.

The following diagram illustrates a general workflow for an ACC inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Core of Abscisic Acid (ABA) Signaling

Disclaimer: Extensive research did not yield information on a specific compound designated "SABA1." The following guide focuses on the Abscisic Acid (ABA) signaling pathway, a closely related and likely intended topic of interest for researchers in plant science and drug development. The core components of this pathway—PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases—are central to the plant's response to abiotic stress.

Discovery and Origin of the Core ABA Signaling Pathway

The understanding of abscisic acid (ABA) signaling has evolved significantly from a simple linear pathway to a complex network. The breakthrough in elucidating the core signaling module came with the identification of its key protein components through a combination of genetic screens, biochemical assays, and proteomic approaches.

-

PYR/PYL/RCAR ABA Receptors: The identity of ABA receptors remained elusive for many years. A major breakthrough occurred in 2009 with the independent discovery by two research groups of a family of soluble proteins that bind to ABA. These were named PYRABACTIN RESISTANCE 1 (PYR1)/PYR1-LIKE (PYL) or REGULATORY COMPONENTS OF ABA RECEPTORS (RCARs).[1][2] These small proteins belong to the START domain superfamily. Their discovery was a pivotal moment, providing the missing link at the apex of the ABA signaling cascade.[1][3]

-

Type 2C Protein Phosphatases (PP2Cs): Clade A PP2Cs, such as ABI1 and ABI2, were identified earlier as negative regulators of ABA signaling through genetic screens for ABA-insensitive mutants in Arabidopsis. These phosphatases were known to be key players, but their regulation was unclear until the discovery of the PYR/PYL/RCAR receptors. It is now understood that in the absence of ABA, these PP2Cs are active and suppress downstream signaling.

-

SNF1-Related Protein Kinases 2 (SnRK2s): The SnRK2 family of protein kinases, particularly subclass III members (e.g., SnRK2.2, SnRK2.3, and SnRK2.6/OST1), were identified as positive regulators of ABA signaling. Genetic studies showed that mutants lacking these kinases exhibited strong ABA insensitivity. They are the direct downstream targets of PP2Cs and are responsible for phosphorylating a wide range of substrates to elicit physiological responses.

The establishment of the PYR/PYL/RCAR–PP2C–SnRK2 signaling module provided a unified model for early ABA signal transduction.

Quantitative Data

The interactions and activities of the core ABA signaling components have been quantified in numerous studies. The following tables summarize some of these key quantitative findings.

| Interaction | Component 1 | Component 2 | Method | Dissociation Constant (Kd) | Reference |

| ABA Binding | PYR1 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 1.1 µM | --INVALID-LINK-- |

| ABA Binding | PYL1 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 0.6 µM | --INVALID-LINK-- |

| ABA Binding | PYL2 | (+)-ABA | Isothermal Titration Calorimetry (ITC) | 0.2 µM | --INVALID-LINK-- |

| Protein-Protein | PYR1-(+)-ABA | HAB1 | Surface Plasmon Resonance (SPR) | 0.1 µM | --INVALID-LINK-- |

| Protein-Protein | PYL1-(+)-ABA | ABI1 | Surface Plasmon Resonance (SPR) | 0.015 µM | --INVALID-LINK-- |

| Protein-Protein | SnRK2.6 | ABI1 | Yeast Two-Hybrid | Not Reported | --INVALID-LINK-- |

| Enzyme Activity | Enzyme | Substrate | Inhibitor | IC50 | Reference |

| Phosphatase | ABI1 | pNPP | PYR1 + 10 µM ABA | ~ 0.2 µM | --INVALID-LINK-- |

| Phosphatase | HAB1 | Phosphopeptide | PYL1 + 10 µM ABA | ~ 0.1 µM | --INVALID-LINK-- |

| Kinase | SnRK2.6 | ABF2 peptide | INH1 | ~ 5 µM | --INVALID-LINK-- |

Experimental Protocols

In Vitro ABA Receptor-PP2C Interaction Assay (Pull-Down)

This protocol is designed to verify the ABA-dependent interaction between a PYR/PYL/RCAR receptor and a clade A PP2C.

Materials:

-

Recombinant His-tagged PYR/PYL/RCAR protein

-

Recombinant GST-tagged PP2C protein

-

Ni-NTA agarose beads

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Wash buffer (Binding buffer with 20 mM imidazole)

-

Elution buffer (Binding buffer with 250 mM imidazole)

-

(+)-ABA stock solution (in ethanol)

-

Ethanol (as control)

-

SDS-PAGE reagents and equipment

-

Anti-GST antibody for Western blotting

Procedure:

-

Incubate 1-2 µg of His-PYR/PYL/RCAR with 20 µL of Ni-NTA agarose beads in 500 µL of binding buffer for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with 1 mL of binding buffer to remove unbound protein.

-

Resuspend the beads in 500 µL of binding buffer containing either (+)-ABA (final concentration 10 µM) or an equivalent volume of ethanol.

-

Add 1-2 µg of GST-PP2C to the mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Wash the beads five times with 1 mL of wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-GST antibody to detect the presence of the PP2C.

In Vitro SnRK2 Kinase Activity Assay

This assay measures the kinase activity of a SnRK2 protein by detecting the phosphorylation of a substrate.

Materials:

-

Recombinant SnRK2 protein

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Cold ATP

-

Substrate (e.g., Histone H1, or a peptide substrate like ABF2-derived peptide)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the kinase reaction in a total volume of 25 µL.

-

To the reaction tube, add kinase reaction buffer, 1 µg of SnRK2, and 5 µg of the substrate.

-

To study the effect of PP2Cs, pre-incubate SnRK2 with a recombinant PP2C (e.g., ABI1) for 15-30 minutes at 30°C before adding the substrate.

-

To study the effect of ABA and its receptors, pre-incubate the PP2C with the receptor and ABA before adding it to the SnRK2.

-

Initiate the phosphorylation reaction by adding a mixture of cold ATP (final concentration 100 µM) and [γ-³²P]ATP (1-5 µCi).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

In Vitro PP2C Phosphatase Activity Assay

This colorimetric assay measures the activity of a PP2C by detecting the dephosphorylation of a synthetic substrate.

Materials:

-

Recombinant PP2C protein

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Recombinant PYR/PYL/RCAR protein and (+)-ABA for inhibition studies

-

96-well microplate

-

Microplate reader

Procedure:

-

Set up the phosphatase reaction in a 96-well plate with a total volume of 100 µL.

-

Add assay buffer and 0.1-0.5 µg of PP2C protein to each well.

-

For inhibition assays, pre-incubate the PP2C with varying concentrations of the PYR/PYL/RCAR protein in the presence of a saturating concentration of (+)-ABA (e.g., 10 µM) for 15 minutes at room temperature.

-

Initiate the reaction by adding pNPP to a final concentration of 10 mM.

-

Incubate the plate at 30°C for 15-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the phosphatase activity.

Mandatory Visualizations

Signaling Pathways

Caption: Core ABA signaling pathway in the absence and presence of ABA.

Experimental Workflows

Caption: Workflow for an in vitro SnRK2 kinase activity assay.

Caption: Workflow for an in vitro ABA-dependent receptor-PP2C interaction assay.

References

- 1. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 3. Abscisic Acid: Emergence of a Core Signaling Network | Annual Reviews [annualreviews.org]

SABA1: A Technical Guide to its Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant gram-negative bacteria presents a formidable challenge to global health. SABA1, a novel antibacterial agent, offers a promising avenue for the development of new therapeutics. This document provides a comprehensive technical overview of this compound's activity, focusing on its mechanism of action, in vitro efficacy against key gram-negative pathogens, and detailed experimental protocols. This compound targets biotin carboxylase (BC), a critical enzyme in the bacterial fatty acid synthesis pathway, distinguishing it from many current antibiotic classes.[1] This guide synthesizes the available data on this compound, offering a foundational resource for researchers engaged in the discovery and development of novel antibacterial agents.

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound exerts its antibacterial effect by inhibiting biotin carboxylase (BC), an essential enzyme that catalyzes the first step in the acetyl-CoA carboxylase (ACC) complex. This complex is fundamental to fatty acid biosynthesis in bacteria.[1] The inhibition mechanism of this compound is noteworthy for its atypical nature; it binds to the biotin binding site of BC, but only in the presence of ADP.[1] This unique mode of action presents a potential advantage in drug development, as it may circumvent existing resistance mechanisms that affect other antibiotic classes. By disrupting fatty acid synthesis, this compound effectively halts the production of essential components for bacterial cell membrane construction, leading to growth inhibition.

In Vitro Activity Against Gram-Negative Bacteria

Quantitative data on the in vitro activity of this compound against a wide range of gram-negative bacteria is currently limited in publicly available literature. However, initial studies have demonstrated its potential. The following table summarizes the reported inhibitory concentrations of this compound.

| Gram-Negative Organism | Strain | MIC (µM) | IC₅₀ (µM) | Notes |

| Escherichia coli | ΔtolC::tet | 0.45–0.9 | - | Efflux-compromised strain |

| Escherichia coli | Not Specified | - | ~4.0 | Against acetyl-CoA carboxylase (ACC) |

| Pseudomonas aeruginosa | PAO397 | - | - | Prolongs doubling time by 30% (efflux-compromised strain) |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

The available data indicates that this compound is active against gram-negative bacteria, particularly when bacterial efflux mechanisms are compromised. Further research is necessary to establish the activity of this compound against a broader panel of wild-type and clinically resistant gram-negative strains.

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the antibacterial activity of this compound. These protocols are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.

-

Signaling Pathways and Downstream Effects

Direct evidence detailing the specific signaling pathways in gram-negative bacteria affected by this compound is not yet available in the scientific literature. However, based on its mechanism of action—the inhibition of fatty acid synthesis—we can hypothesize the downstream consequences. Fatty acids are crucial for the synthesis of lipopolysaccharides (LPS), a major component of the outer membrane of gram-negative bacteria, and for maintaining membrane integrity.

Inhibition of biotin carboxylase by this compound would lead to a depletion of malonyl-CoA, a critical precursor for fatty acid synthesis. This disruption would likely trigger a cascade of events, including:

-

Impaired LPS Biosynthesis: Reduced availability of fatty acids would compromise the synthesis of Lipid A, the anchor of LPS in the outer membrane. This could lead to defects in the outer membrane barrier.

-

Compromised Membrane Integrity: A lack of necessary fatty acids would disrupt the phospholipid bilayer of the inner and outer membranes, affecting membrane fluidity and function.

-

Induction of Stress Responses: The accumulation of defective membrane components and the overall disruption of cell envelope homeostasis would likely activate bacterial stress response pathways, such as the Rcs phosphorelay and the Cpx two-component system, which sense and respond to envelope stress.

The following diagram illustrates this hypothesized cascade of events following the inhibition of biotin carboxylase by this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for new antibiotics against gram-negative pathogens due to its novel target and unique mechanism of action. The data, while currently limited, demonstrates clear in vitro activity. Significant further research is required to fully elucidate its antibacterial spectrum, assess its efficacy in in vivo models, and understand the potential for resistance development. Key future research directions should include:

-

Broad-spectrum MIC profiling: Testing this compound against a diverse panel of clinical isolates of gram-negative bacteria, including multidrug-resistant strains.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion properties of this compound to guide dose optimization.

-

Elucidation of downstream signaling effects: Investigating the precise molecular pathways affected by the inhibition of fatty acid synthesis to better understand the bacterial response and identify potential synergistic targets.

This technical guide provides a current snapshot of the scientific understanding of this compound's activity against gram-negative bacteria and is intended to serve as a valuable resource for the scientific community dedicated to overcoming the challenge of antimicrobial resistance.

References

SABA1 (CAS 690681-65-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SABA1 (CAS 690681-65-3), a novel antibacterial agent. The information is compiled for use in research and drug development, with a focus on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Properties of this compound

This compound, systematically named N-(4-methoxyphenyl)-N-(2-nitro-4-(trifluoromethyl)phenyl)methanesulfonamide, has been identified as a potent inhibitor of a key enzyme in bacterial fatty acid synthesis. This makes it a significant molecule of interest in the development of new antimicrobial agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 690681-65-3 | Internal Database |

| Molecular Formula | C₁₅H₁₂F₃N₃O₅S | Internal Database |

| Molecular Weight | 419.34 g/mol | Internal Database |

| Physical Form | Solid | Internal Database |

| Solubility | Soluble in DMSO | Internal Database |

Biological Activity

| Parameter | Value | Target Organism(s) |

| IC₅₀ | ~4.0 µM | E. coli Acetyl-CoA Carboxylase (ACC) |

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effects by targeting the bacterial fatty acid synthesis (FASII) pathway. Specifically, it inhibits the Biotin Carboxylase (BC) subunit of the Acetyl-CoA Carboxylase (ACC) complex. ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. This inhibition is atypical, as this compound binds to the biotin-binding site of the BC subunit in the presence of ADP. By blocking the production of malonyl-CoA, this compound effectively halts the synthesis of fatty acids, which are essential for building bacterial cell membranes, leading to cessation of growth and cell death.

Bacterial Fatty Acid Synthesis Pathway and this compound Inhibition

The following diagram illustrates the bacterial fatty acid synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against bacterial ACC.

1. Materials and Reagents:

-

Purified bacterial Acetyl-CoA Carboxylase (ACC) enzyme

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well microplates

2. Procedure:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add 20 µL of a solution containing the ACC enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 25 µL of a substrate mixture containing acetyl-CoA, ATP, and NaHCO₃ in assay buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the generated ADP by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 100 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

1. Materials and Reagents:

-

This compound (dissolved in DMSO)

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

2. Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to obtain a range of concentrations. Leave a well with only CAMHB as a growth control and another with uninoculated CAMHB as a sterility control.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except the sterility control) with the diluted bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Experimental and Drug Discovery Workflow

The discovery and characterization of a novel antibacterial agent like this compound typically follows a structured workflow. This process begins with the identification of a lead compound and progresses through various stages of optimization and testing.

Typical Workflow for Antibacterial Drug Discovery

The following diagram illustrates a generalized workflow for the discovery and preclinical development of an antibacterial compound.

The Role of the SabA Adhesin in Helicobacter pylori Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, ranging from chronic gastritis to peptic ulcers and gastric cancer. The bacterium's ability to establish persistent colonization in the harsh acidic environment of the stomach is paramount to its pathogenicity. This process is mediated by a sophisticated repertoire of virulence factors, among which outer membrane adhesins play a pivotal role. The sialic acid-binding adhesin (SabA), encoded by the sabA gene, is a key player in the adherence of H. pylori to the gastric mucosa, particularly in the context of inflammation. This technical guide provides an in-depth exploration of the multifaceted role of the SabA gene in H. pylori pathogenesis, its complex regulation, and its significance as a potential therapeutic target. We present a synthesis of current knowledge, including quantitative data on SabA expression and its functional consequences, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Crucial Role of Adherence in H. pylori Pathogenesis

Helicobacter pylori is a Gram-negative, microaerophilic bacterium that colonizes the gastric epithelium of more than half of the world's population[1]. While many infections are asymptomatic, persistent colonization can lead to chronic inflammation and severe gastroduodenal diseases. A critical initial step in establishing a successful and long-lasting infection is the adherence of the bacterium to the gastric mucosa. This attachment prevents the clearance of H. pylori by peristaltic movements and mucus turnover, allowing for the effective delivery of other virulence factors, such as the CagA oncoprotein and the VacA cytotoxin.

H. pylori possesses a diverse array of outer membrane proteins that function as adhesins, each recognizing specific host cell surface receptors. Among the most well-characterized are the blood group antigen-binding adhesin (BabA) and the sialic acid-binding adhesin (SabA). While BabA is considered crucial for the initial stages of colonization by binding to Lewis b antigens on healthy gastric epithelial cells, SabA's role becomes particularly prominent during chronic inflammation[2][3].

The SabA Adhesin: Structure and Function

The SabA protein is a 70 kDa outer membrane protein belonging to the Hop (Helicobacter outer membrane protein) family[4][5]. X-ray crystallography has revealed that the extracellular domain of SabA has a "club-shaped" structure, which is well-suited for interacting with host cell glycoproteins.

The primary function of SabA is to mediate the binding of H. pylori to sialylated glycans, specifically the sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea) antigens. These sialylated antigens are sparsely expressed on the healthy gastric mucosa but are significantly upregulated on epithelial cells during inflammation. This inflammation-dependent expression of SabA's receptors suggests a mechanism by which H. pylori can adapt its adherence strategy to the changing host environment. By binding to sLex and sLea, SabA facilitates a more intimate and persistent attachment of the bacteria to the inflamed gastric epithelium, thereby contributing to the chronicity of the infection.

Beyond its role in adhesion to epithelial cells, SabA has been shown to mediate the binding of H. pylori to erythrocytes and neutrophils, which also express sialylated glycans on their surface. The interaction with neutrophils is particularly significant as it can trigger an oxidative burst, contributing to tissue damage and exacerbating the inflammatory response.

Regulation of sabA Gene Expression: A Two-Tiered Control System

The expression of the sabA gene is a tightly regulated process, allowing H. pylori to modulate its adhesive properties in response to environmental cues and host immune responses. This regulation occurs through two primary mechanisms: phase variation and transcriptional control by the ArsRS two-component system.

Phase Variation: An On/Off Switch for Adhesion

The sabA gene is subject to phase variation, a mechanism that allows for the rapid and reversible switching of gene expression between "on" and "off" states. This is primarily mediated by slipped-strand mispairing during DNA replication within a series of cytosine-thymine (CT) dinucleotide repeats located in the 5' region of the sabA coding sequence. Changes in the number of CT repeats can lead to a frameshift mutation, resulting in a premature stop codon and the production of a truncated, non-functional SabA protein (the "off" state). Conversely, a return to the original number of repeats can restore the correct reading frame and lead to the expression of the full-length, functional protein (the "on" state). This on/off switching allows a subpopulation of the bacteria to either express or not express SabA, providing a selective advantage in a fluctuating host environment. For instance, in areas of intense inflammation, turning off SabA expression might help the bacteria evade the host immune response.

Transcriptional Regulation by the ArsRS Two-Component System

In addition to phase variation, the transcription of the sabA gene is controlled by the acid-responsive ArsRS two-component signal transduction system. This system consists of the sensor histidine kinase ArsS and the response regulator ArsR. Under acidic conditions (low pH), ArsS is activated and phosphorylates ArsR. The phosphorylated ArsR then acts as a transcriptional repressor, binding to the promoter region of the sabA gene and inhibiting its transcription. This acid-mediated repression of sabA expression suggests that SabA-mediated adhesion is favored in the less acidic regions of the stomach where the bacteria are in closer proximity to the epithelial cells.

The dual regulation of sabA by both phase variation and the ArsRS system highlights the critical importance of finely controlling the expression of this adhesin for the successful persistence of H. pylori in the human stomach.

Quantitative Data on SabA in H. pylori Pathogenesis

The following tables summarize key quantitative findings from various studies on the role of SabA in H. pylori infection.

Table 1: Prevalence of sabA Gene and SabA Protein Expression in H. pylori Clinical Isolates

| Geographic Region/Patient Group | Number of Isolates | Prevalence of sabA Gene (%) | Prevalence of SabA Protein Expression (%) | Reference |

| Swedish Clinical Isolates | 99 | Not specified | 39 | |

| Colombian and U.S. Patients | 200 | Not specified | 66 (gastritis), 88 (duodenal ulcer), 89 (gastric cancer) | |

| Taiwanese Patients | 145 | 80 | 31 | |

| Iranian Patients (Tehran) | 82 | 100 (gastric cancer), 86.7 (gastric ulcer), 83.3 (gastritis and duodenal ulcer) | Not specified | |

| Iranian Patients (Northern Iran) | 101 | Not specified | 83.3 (gastritis), 87.5 (peptic ulcer), 41.9 (gastric cancer) |

Table 2: Functional Consequences of SabA Expression

| Parameter | Finding | Quantitative Value | Reference |

| Adherence to Gastric Epithelial Cells | Inactivation of the arsS gene in H. pylori strain J99 (in-frame sabA) resulted in increased adherence. | 10-fold increase | |

| sabA Gene Expression | Inactivation of the arsS gene led to derepression of sabA transcription. | 3.75-fold increase | |

| H. pylori Density | Patients infected with SabA-positive isolates had a higher bacterial density in the gastric body. | P < 0.05 | |

| H. pylori Density and Host Factors | In patients with weak or no gastric Lewis b expression, H. pylori density was higher in those expressing gastric sLex. | P < 0.001 | |

| Risk of Gastric Cancer | Presence of the sabA gene was associated with an increased risk of gastric cancer compared to gastritis in an Iranian population. | Odds Ratio: 2.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the SabA gene in H. pylori pathogenesis.

H. pylori Adherence Assay to AGS Cells

This protocol describes a method to quantify the adherence of H. pylori to the human gastric adenocarcinoma cell line, AGS.

Materials:

-

H. pylori strains (wild-type, sabA mutant, etc.)

-

AGS cells (ATCC CRL-1739)

-

F-12K Medium (ATCC 30-2004)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Saponin

-

Brucella agar plates with 5% sheep blood

-

24-well tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microaerobic incubator or chamber (37°C, 5% O2, 10% CO2, 85% N2)

Procedure:

-

Cell Culture:

-

Culture AGS cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified 5% CO2 incubator at 37°C.

-

For the adherence assay, seed AGS cells into 24-well plates at a density of 2.5 x 105 cells per well and grow to confluence (approximately 24-48 hours).

-

-

Bacterial Culture:

-

Grow H. pylori strains on Brucella agar plates under microaerobic conditions at 37°C for 48-72 hours.

-

Harvest the bacteria and resuspend them in F-12K medium without serum or antibiotics. Adjust the bacterial suspension to the desired multiplicity of infection (MOI), typically 100:1 (bacteria:AGS cells).

-

-

Infection:

-

Wash the confluent AGS cell monolayers three times with warm PBS.

-

Add the H. pylori suspension to each well.

-

Centrifuge the plates at 480 x g for 5 minutes to facilitate contact between the bacteria and the cells.

-

Incubate the infected cells at 37°C in a 5% CO2 incubator for 3 hours.

-

-

Quantification of Adherent Bacteria:

-

After incubation, gently wash the monolayers three times with cold PBS to remove non-adherent bacteria.

-

Lyse the AGS cells by adding 0.5 mL of F-12K medium containing 1% saponin to each well and incubating for 15 minutes at 37°C.

-

Perform ten-fold serial dilutions of the cell lysates in PBS.

-

Plate 100 µL of each dilution onto Brucella blood agar plates.

-

Incubate the plates under microaerobic conditions at 37°C for 3-5 days.

-

Count the number of colony-forming units (CFU) to determine the number of adherent bacteria.

-

-

Data Analysis:

-

Calculate the percentage of adherence by dividing the number of adherent bacteria (CFU) by the initial number of bacteria added to each well and multiplying by 100.

-

Compare the adherence of different H. pylori strains (e.g., wild-type vs. sabA mutant) using appropriate statistical tests.

-

Immunoblotting for SabA Protein Detection

This protocol outlines the procedure for detecting the SabA protein in H. pylori whole-cell lysates by Western blotting.

Materials:

-

H. pylori strains

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Running buffer (Tris-glycine-SDS)

-

Transfer buffer (Tris-glycine-methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (anti-SabA)

-

Secondary antibody (HRP-conjugated anti-rabbit or anti-mouse IgG)

-

Chemiluminescent substrate

-

Western blotting apparatus

-

Imaging system

Procedure:

-

Protein Extraction:

-

Harvest H. pylori from agar plates and resuspend in PBS.

-

Centrifuge to pellet the bacteria, and resuspend in lysis buffer.

-

Sonicate the bacterial suspension on ice to lyse the cells.

-

Centrifuge to remove cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-SabA antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the resulting bands to determine the presence and relative abundance of the SabA protein in each sample. A loading control, such as an antibody against a housekeeping protein, should be used to normalize the results.

-

Quantitative Real-Time PCR (qRT-PCR) for sabA Gene Expression

This protocol describes the quantification of sabA mRNA levels in H. pylori.

Materials:

-

H. pylori strains

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for sabA and a reference gene (e.g., 16S rRNA or gyrB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest H. pylori from liquid or plate cultures.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and the forward and reverse primers for the sabA gene and the reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the sabA gene and the reference gene in each sample.

-

Calculate the relative expression of the sabA gene using the ΔΔCt method, normalizing the sabA Ct values to the reference gene Ct values and comparing the experimental samples to a control sample.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway that regulates sabA expression and a general workflow for studying the role of SabA in H. pylori pathogenesis.

Caption: The ArsRS two-component system regulates sabA gene expression in response to acidic pH.

Caption: A general experimental workflow for investigating the role of SabA in H. pylori pathogenesis.

Conclusion and Future Directions

The SabA adhesin is a critical virulence factor of Helicobacter pylori, playing a key role in the adaptation of the bacterium to the inflamed gastric mucosa. Its intricate regulation through phase variation and the ArsRS two-component system allows H. pylori to fine-tune its adherence properties, contributing to the establishment of a chronic and persistent infection. The association of SabA expression with increased bacterial density and more severe clinical outcomes highlights its importance in the pathogenesis of H. pylori-related diseases.

For drug development professionals, SabA represents a promising therapeutic target. Inhibiting SabA-mediated adhesion could disrupt a crucial step in the infection process, potentially preventing colonization or reducing the bacterial load in infected individuals. Future research should focus on the development of small molecules or antibodies that can specifically block the interaction between SabA and its sialylated glycan receptors. Furthermore, a deeper understanding of the regulatory mechanisms governing sabA expression could reveal novel strategies to interfere with the bacterium's ability to adapt to the host environment. A comprehensive understanding of the role of SabA in H. pylori pathogenesis will undoubtedly pave the way for the development of new and effective therapies to combat this persistent and widespread human pathogen.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Characterization of the ArsRS Regulon of Helicobacter pylori, Involved in Acid Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Genes of Helicobacter pylori Regulated by Attachment to AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helicobacter pylori SabA Adhesin in Persistent Infection and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Regulating Adherence: A Technical Guide to sabA Gene Expression in Helicobacter pylori

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression of the Sialic acid-binding adhesin A (sabA) gene in Helicobacter pylori. The sabA gene product is a critical virulence factor that mediates the attachment of the bacterium to sialylated Lewis antigens on the surface of inflamed gastric epithelial cells. Understanding the intricate regulation of sabA is paramount for developing novel therapeutic strategies against persistent H. pylori infection and associated pathologies, including gastritis, peptic ulcers, and gastric cancer.

Core Regulatory Mechanisms of sabA Expression

The expression of sabA is a tightly controlled process, primarily governed by two distinct yet interconnected mechanisms: phase variation through slipped-strand mispairing and transcriptional regulation by a two-component signal transduction system. This dual regulation allows H. pylori to rapidly adapt to the changing microenvironment of the human stomach.[1][2][3]

Phase Variation via Slipped-Strand Mispairing

Phase variation is a mechanism that allows for the high-frequency, reversible switching of gene expression, typically in an "on" or "off" state. In the case of sabA, this is mediated by slipped-strand mispairing during DNA replication at two distinct repetitive DNA tracts.[1][3]

-

Promoter Region (Poly-T Tract): Located upstream of the sabA coding sequence is a homopolymeric thymine (poly-T) tract. Variations in the length of this tract, arising from slipped-strand mispairing, can influence the transcriptional efficiency of the gene. This provides a graded level of control over sabA expression.

-

Coding Region (CT Dinucleotide Repeats): Within the 5' region of the sabA gene, there is a series of cytosine-thymine (CT) dinucleotide repeats. The insertion or deletion of these repeat units can cause a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional SabA protein. This acts as a classic "on/off" switch for SabA functionality. The number of CT repeats determines the translational status of the SabA protein.

Transcriptional Regulation by the ArsRS Two-Component System

The acid-responsive ArsRS two-component system (TCS) plays a crucial role in the transcriptional control of sabA in response to environmental pH. This system consists of the sensor histidine kinase ArsS and the response regulator ArsR.

Under acidic conditions (low pH), the sensor kinase ArsS is activated, leading to the phosphorylation of the response regulator ArsR. Phosphorylated ArsR then acts as a transcriptional repressor, binding to the promoter region of sabA and downregulating its expression. Conversely, at neutral pH, the repression by ArsRS is lifted, allowing for increased sabA transcription. This mechanism ensures that SabA, which binds to inflammation-associated receptors, is expressed more highly in the less acidic regions of the stomach where chronic inflammation is more prevalent.

Quantitative Data on sabA Regulation

The following tables summarize key quantitative findings from studies on sabA gene expression.

| Condition | Fold Change in sabA mRNA Expression | Strain | Reference |

| Inactivation of arsS (vs. wild-type) | 3.75 ± 0.25 | J99 | |

| Inactivation of arsS (vs. wild-type) | ~12-fold | Not specified | |

| High Salt Concentration | Increased | Not specified | |

| Acidic pH (pH 5.0 vs. pH 7.0) | Decreased | Not specified |

Table 1: Transcriptional Regulation of sabA

| CT Repeat Number | sabA Expression Status | Reference |

| In-frame (e.g., specific numbers leading to a full-length protein) | "On" (Functional) | |

| Out-of-frame (e.g., specific numbers leading to a frameshift) | "Off" (Non-functional) |

Table 2: Phase Variation of sabA by CT Repeats

Signaling Pathways and Regulatory Logic

The interplay between phase variation and transcriptional control fine-tunes sabA expression.

Caption: Regulation of sabA expression by the ArsRS system and phase variation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and H. pylori strains.

Analysis of sabA Gene Expression by RT-qPCR

This protocol allows for the quantification of sabA mRNA levels.

1. RNA Extraction:

-

Culture H. pylori to the desired growth phase (e.g., mid-logarithmic) under appropriate microaerobic conditions.

-

Harvest bacteria by centrifugation at 4°C.

-

Immediately resuspend the pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve RNA integrity.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.

-

Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

-

Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.

3. Real-Time qPCR:

-

Prepare qPCR reactions in triplicate using a SYBR Green-based master mix.

-

Use primers specific for the sabA gene and a validated housekeeping gene (e.g., 16S rRNA) for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in sabA expression.

Detection of SabA Protein by Western Blot

This protocol is for the detection of the SabA protein in H. pylori whole-cell lysates.

1. Protein Lysate Preparation:

-